molecular formula C24H25ClN2O5S B2358252 ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1251583-81-9

ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No. B2358252
CAS RN: 1251583-81-9
M. Wt: 488.98
InChI Key: IGXUIPJNYPVDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a useful research compound. Its molecular formula is C24H25ClN2O5S and its molecular weight is 488.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has explored the synthetic pathways and biological activities of derivatives related to ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate. These compounds have been investigated for their potential anticancer properties. For instance, derivatives have shown promise in inhibiting the proliferation and differentiation of cancer cells, including non-small cell lung cancer, breast cancer, and liver cancer. The exploration of these compounds reveals their potential as lead compounds for further anticancer research (Temple et al., 1983).

Synthesis and Chemical Properties

The compound and its related derivatives have been synthesized through various chemical reactions, highlighting their versatile chemical properties. Studies have detailed the synthesis of related compounds by employing techniques such as the Reformatsky reaction, which is instrumental in creating complex molecules with potential biological activities. These synthetic pathways are crucial for the development of new pharmacological agents (Angelastro et al., 1992).

Role in Chemical Catalysis

Another area of research involves the use of ethyl benzoate derivatives in catalysis, specifically in enhancing the stereoregularity of polymers produced via Ziegler-Natta catalysts. This aspect of research demonstrates the compound's utility in improving the efficiency and effectiveness of polymerization processes, contributing to the production of high-quality polymeric materials (Sacchi et al., 1991).

Potential as Antiplatelet Agents

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been studied for their selective anti-platelet activity, serving as potential leads for developing new antiplatelet drug candidates. This research highlights the compound's relevance in addressing conditions related to platelet aggregation and cardiovascular diseases (Chen et al., 2008).

Environmental Applications

In environmental chemistry, derivatives of ethyl benzoate have been utilized in the development of benign oxidation systems for alcohols. Such systems emphasize the importance of environmentally friendly organic synthesis, showcasing the compound's role in green chemistry initiatives (Li & Zhang, 2009).

properties

IUPAC Name

ethyl 3-[6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-3-32-24(29)17-5-4-6-19(13-17)27-15-22(23(28)26-11-9-16(2)10-12-26)33(30,31)21-8-7-18(25)14-20(21)27/h4-8,13-16H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXUIPJNYPVDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCC(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.